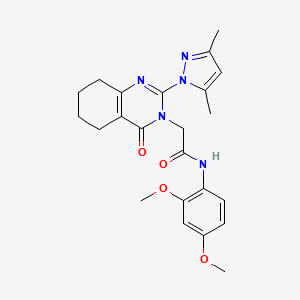

N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

説明

N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a 2,4-dimethoxyphenyl group linked to a tetrahydroquinazolinone core substituted with a 3,5-dimethylpyrazole moiety.

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-14-11-15(2)28(26-14)23-25-18-8-6-5-7-17(18)22(30)27(23)13-21(29)24-19-10-9-16(31-3)12-20(19)32-4/h9-12H,5-8,13H2,1-4H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGRLBUXMPTYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=C(C=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of pyrazoles and quinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. Its structural components include a dimethoxyphenyl moiety and a tetrahydroquinazoline unit linked through a pyrazole ring.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Anticancer Studies

-

Cytotoxicity against Cancer Cell Lines :

- A study evaluated the anticancer potential of related pyrazole compounds against various cell lines, revealing significant cytotoxicity with IC50 values as low as 3.25 mg/mL against Hep-2 cells .

- Another research indicated that certain derivatives showed promising results in inhibiting tumor growth in A549 cell lines with an IC50 value of 26 µM .

-

Mechanism of Action :

- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of tubulin polymerization . Molecular docking studies suggest that these compounds bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation.

Anti-inflammatory Studies

Research has highlighted the anti-inflammatory potential of similar pyrazole derivatives through inhibition assays targeting COX enzymes. These studies emphasize the importance of structural modifications in enhancing bioactivity.

Data Tables

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

The target compound’s tetrahydroquinazolinone core distinguishes it from simpler quinazolinone analogs. For example, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, from ) lacks the tetrahydro modification and pyrazole substituent. Key differences include:

- Core Saturation: The tetrahydroquinazolinone in the target compound introduces conformational flexibility and altered hydrogen-bonding capacity compared to the planar quinazolinone in Compound 1.

- Substituent Effects : The 2,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with the 2,4-dichlorophenyl group (electron-withdrawing) in Compound 1, impacting solubility and receptor interactions .

Table 1: Structural Comparison of Key Compounds

Functional Group Impact on Physicochemical Properties

- Methoxy vs. Chloro Groups : Methoxy groups enhance solubility in polar solvents due to their hydrophilic nature, whereas chloro groups increase lipophilicity, affecting membrane permeability and bioavailability.

- Pyrazole Inclusion : The 3,5-dimethylpyrazole in the target compound may improve metabolic stability compared to compounds lacking heterocyclic substituents, as pyrazoles often resist oxidative degradation .

Hydrogen-Bonding and Crystallographic Behavior

highlights the role of hydrogen bonding in molecular aggregation and crystal packing. The tetrahydroquinazolinone core and pyrazole group in the target compound likely form distinct hydrogen-bonding networks compared to simpler analogs. For instance:

- The tetrahydroquinazolinone’s NH and carbonyl groups can act as donors/acceptors, while the pyrazole’s N-atoms may participate in intermolecular interactions, influencing crystallization efficiency and polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。